molecular formula C17H22N2O2 B4311396 2-(diethylamino)ethyl 4-(1H-pyrrol-1-yl)benzoate

2-(diethylamino)ethyl 4-(1H-pyrrol-1-yl)benzoate

Cat. No.: B4311396
M. Wt: 286.37 g/mol
InChI Key: ANJKZGQQNIAUNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)ethyl 4-(1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to a benzoate moiety substituted with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)ethyl 4-(1H-pyrrol-1-yl)benzoate typically involves the esterification of 4-(1H-pyrrol-1-yl)benzoic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.

Types of Reactions:

    Oxidation: The pyrrole ring in this compound can undergo oxidation reactions to form pyrrole-2,5-diones.

    Reduction: The benzoate moiety can be reduced to the corresponding benzyl alcohol derivative under catalytic hydrogenation conditions.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Substitution: Nucleophiles like sodium iodide (NaI) in acetone or sodium methoxide (NaOMe) in methanol.

Major Products:

    Oxidation: Pyrrole-2,5-diones.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Corresponding halide or alkoxide derivatives.

Scientific Research Applications

2-(diethylamino)ethyl 4-(1H-pyrrol-1-yl)benzoate has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as a lead compound for the development of new pharmaceuticals due to its structural similarity to known bioactive molecules.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 4-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets such as enzymes and receptors. The diethylamino group enhances its binding affinity to these targets through hydrogen bonding and hydrophobic interactions. The pyrrole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

    4-(1H-pyrrol-1-yl)benzoic acid: Lacks the diethylaminoethyl group, making it less lipophilic and potentially less bioavailable.

    2-(dimethylamino)ethyl 4-(1H-pyrrol-1-yl)benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group, which may affect its binding affinity and pharmacokinetic properties.

    2-(diethylamino)ethyl 4-(1H-pyrrol-1-yl)benzamide: Contains an amide group instead of an ester, which can influence its stability and reactivity.

Uniqueness: 2-(diethylamino)ethyl 4-(1H-pyrrol-1-yl)benzoate stands out due to its unique combination of functional groups that confer specific chemical and biological properties. The presence of both the diethylamino and pyrrole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(diethylamino)ethyl 4-pyrrol-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-3-18(4-2)13-14-21-17(20)15-7-9-16(10-8-15)19-11-5-6-12-19/h5-12H,3-4,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJKZGQQNIAUNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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